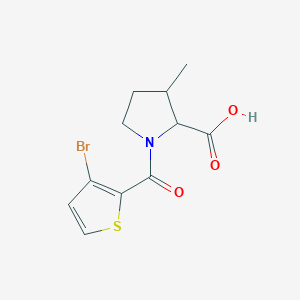
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as MPST, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPST is a thiophene derivative that has been synthesized using a simple and efficient method.
作用机制
The mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells and bacteria. In vitro studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
The synthesis method of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is simple and efficient, making it a promising compound for further research. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has low toxicity and high selectivity towards cancer cells and bacteria, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid and its potential side effects.
未来方向
There are many future directions for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid research. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be further studied for its potential as a cancer drug and antimicrobial agent. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be studied for its potential use as a sensor for heavy metal ions in water. Overall, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is a promising compound with many potential applications in various fields.
合成方法
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been synthesized using a one-pot, three-component reaction that involves the reaction of 4-methyl-3-thiosemicarbazide, ethyl acetoacetate, and 4-penten-2-one in the presence of acetic acid. The reaction yields 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid as a yellow solid with a melting point of 186-188°C. The synthesis method is simple and efficient, making 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid a promising compound for further research.
科学研究应用
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have anticancer and antimicrobial properties. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a sensor for heavy metal ions.
属性
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-4-5-8(3)12-18(15,16)10-7(2)6-17-9(10)11(13)14/h4,6,8,12H,1,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWPYYCOFONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NC(C)CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

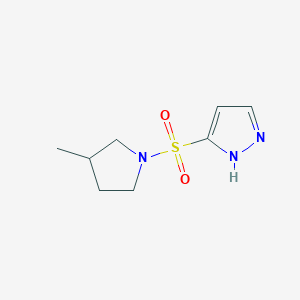
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
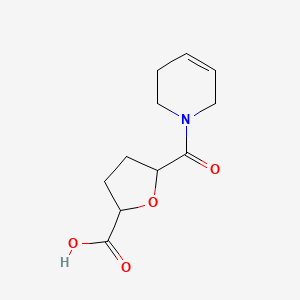
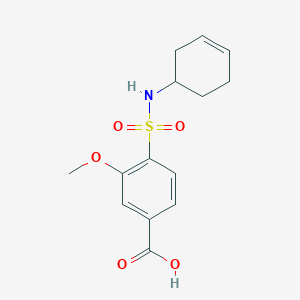
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
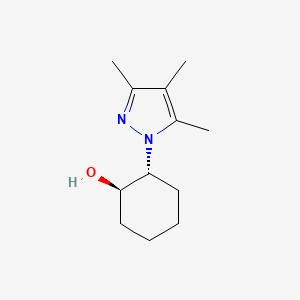
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)

![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)
